molecular formula C12H14FN3 B11751635 [(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11751635
M. Wt: 219.26 g/mol
InChI Key: MVNSPOFHAAFWFK-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine featuring a 4-fluorophenyl group and a 1-methyl-1H-pyrazole moiety linked via methylene bridges. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug discovery .

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H14FN3/c1-16-12(6-7-15-16)9-14-8-10-2-4-11(13)5-3-10/h2-7,14H,8-9H2,1H3

InChI Key

MVNSPOFHAAFWFK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Structural Features

The target compound is compared to analogs with variations in substituents on the phenyl ring or pyrazole moiety (Table 1).

Table 1: Structural Comparison of [(4-Fluorophenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine and Analogs

Compound Name Substituents (Phenyl Ring) Pyrazole Substituent Molecular Formula Molecular Weight Reference
Target Compound 4-Fluoro 1-Methyl C₁₂H₁₃FN₃ 218.25 g/mol
[(3-Bromophenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine 3-Bromo 1-Methyl C₁₂H₁₃BrN₃ 279.16 g/mol
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine 4-Chloro-3-fluoro None C₁₀H₉ClFN₃ 225.65 g/mol
N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine None 1-Methyl, N-Methyl C₆H₁₁N₃ 125.17 g/mol
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine 4-Methoxy 3-Methyl C₁₁H₁₃N₃O 203.24 g/mol

Key Observations :

  • Electronic Effects : Fluorine (electron-withdrawing) in the target compound increases polarity compared to methoxy (electron-donating) analogs .
  • Steric Considerations : Bulky substituents (e.g., bromo, chloro) may hinder binding to biological targets compared to smaller fluorine .

Physicochemical Properties

  • Melting Point : The analog in has a melting point of 98–99°C, suggesting high crystallinity due to planar aromatic systems .
  • Lipophilicity : Fluorine in the target compound enhances membrane permeability compared to hydrophilic methoxy derivatives .

Analytical Characterization

  • HR-MS : The target compound’s analog in showed [M + H]+ at m/z 436.1616 (calc. 436.1556), confirming molecular identity .
  • RP-HPLC : Purity ≥99% (Method A: tR = 11.34 min) ensures suitability for biological testing .

Biological Activity

[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This organic molecule, part of the pyrazole class, is characterized by the presence of a fluorophenyl group and a pyrazole moiety, which enhance its lipophilicity and biological interactions. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H12FN3C_{14}H_{12}FN_3 with a molecular weight of 237.26 g/mol. The structure is pivotal in determining its biological activity, particularly due to the fluorine substitution which enhances binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorophenyl group significantly enhances binding affinity, which is crucial for modulating various biological responses. Research indicates that it exhibits anti-inflammatory and analgesic properties, making it a candidate for drug development aimed at pain relief and inflammation management .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation in preclinical models. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
  • Analgesic Properties : In pain models, this compound demonstrated significant analgesic effects, suggesting its potential as a pain management therapy .

Comparative Analysis with Similar Compounds

The following table presents a comparison between this compound and structurally similar compounds regarding their biological activities:

Compound NameStructureSimilarityBiological Activity
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineStructure0.90Anti-cancer
4-Fluoro-N-(4-fluorophenyl)methyl-3-methylbenzamideStructure0.92Anti-inflammatory
N-(4-fluorophenyl)-3-iodobenzamideStructure0.88Analgesic

This comparative analysis highlights how structural modifications influence the pharmacological profiles of these compounds.

Case Studies

Several case studies have demonstrated the efficacy of this compound in various experimental settings:

  • Anti-Cancer Activity : In vitro studies indicated that this compound exhibited cytotoxic effects against cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer). The IC50 values were significantly lower than those of standard treatments, indicating strong anti-tumor potential .
  • Inflammation Models : In animal models of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups, showcasing its therapeutic potential in inflammatory diseases .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step procedures:

  • Formation of Pyrazole Rings : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Functionalization : Subsequent alkylation introduces the desired substituents on the pyrazole ring.
  • Purification : Techniques such as chromatography are employed to achieve high purity levels necessary for biological testing .

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing [(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-fluorobenzylamine with a pyrazole-aldehyde precursor.
  • Step 2 : Reductive amination using sodium cyanoborohydride or catalytic hydrogenation (Pd/C) in ethanol at 50–60°C .
  • Solvent optimization : Dimethylformamide (DMF) or ethanol improves yield (75–85%) compared to THF (50–60%) .
  • Catalysts : Palladium on carbon (Pd/C) enhances selectivity for the desired amine .

Q. How is the compound structurally characterized using spectroscopic methods?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorine at C4 of phenyl, methyl at N1 of pyrazole) .
  • IR : Stretching frequencies at 1520 cm1^{-1} (C-F) and 1620 cm1^{-1} (C=N) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (254.33 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are used to screen its activity?

  • Enzyme inhibition : Tested against COX-2 (IC50_{50} = 1.2 µM) and tyrosine kinases (IC50_{50} = 3.8 µM) via fluorometric assays .
  • Anticancer screening : MTT assays on HeLa cells show 60% inhibition at 10 µM after 48 hours .

Q. How does the fluorine substituent influence physicochemical properties?

  • Lipophilicity : LogP increases to 2.8 (vs. 2.1 for non-fluorinated analogs), enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes (t1/2_{1/2} = 45 min vs. 22 min for non-fluorinated analogs) .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in molecular conformation?

  • SHELX refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond angles (e.g., N-C-F = 118°) and torsional strain between pyrazole and phenyl rings .
  • Hydrogen bonding : Intermolecular H-bonds (e.g., N-H···F) stabilize crystal packing, as shown in CIF files .

Q. What strategies address contradictions in solubility data across studies?

  • Replicate experiments : Use standardized buffers (e.g., PBS pH 7.4) and dynamic light scattering (DLS) to quantify aggregation .
  • Co-solvent systems : Add 10% DMSO to aqueous solutions to achieve 5 mg/mL solubility without precipitation .

Q. How does the compound interact with biological targets at the molecular level?

  • Surface Plasmon Resonance (SPR) : Binds to EGFR with KD_D = 120 nM, suggesting competitive inhibition .
  • Molecular docking : Pyrazole methyl groups occupy hydrophobic pockets in COX-2, while fluorine stabilizes π-π stacking with Phe residues .

Q. What structural modifications improve potency and selectivity?

  • SAR studies :
SubstituentCOX-2 IC50_{50} (µM)Selectivity (COX-2/COX-1)
4-Fluorophenyl1.212:1
3-Fluorophenyl3.54:1
Non-fluorinated8.71:1
Fluorine at C4 maximizes selectivity .

Q. How are computational models used to predict metabolic pathways?

  • ADMET prediction : SwissADME identifies CYP3A4-mediated N-demethylation as the primary route .
  • Density Functional Theory (DFT) : Calculates activation energy (ΔG^‡ = 28 kcal/mol) for fluorophenyl ring hydroxylation .

Q. What analytical methods resolve impurities in scaled-up synthesis?

  • HPLC-DAD : Detects 0.5% of des-fluoro byproduct (retention time = 8.2 min) .
  • Flash chromatography : Use silica gel with 70:30 hexane/ethyl acetate to isolate >99% pure compound .

Troubleshooting & Data Analysis

Q. Why do yields drop in reductive amination steps?

  • Catalyst poisoning : Trace oxygen deactivates Pd/C; use degassed solvents under nitrogen .
  • pH control : Maintain pH 6–7 with acetic acid to prevent imine hydrolysis .

Q. How to validate conflicting cytotoxicity results in different cell lines?

  • Dose-response curves : Test MCF-7 (EC50_{50} = 8 µM) vs. HEK293 (EC50_{50} > 50 µM) to assess tissue specificity .
  • Apoptosis markers : Measure caspase-3 activation via Western blot to confirm mechanism .

Q. What techniques confirm fluorine’s role in target binding?

  • Isothermal Titration Calorimetry (ITC) : ΔH = −10.5 kcal/mol for fluorinated analog vs. −6.2 kcal/mol for non-fluorinated .
  • X-ray crystallography : Fluorine forms halogen bonds with Thr360^{360} in EGFR active site .

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